8-Hydroxyquinoline (Oxine): A Technical Guide to its Core Properties and Applications in Drug Development
8-Hydroxyquinoline (Oxine): A Technical Guide to its Core Properties and Applications in Drug Development
A Note on the Subject Matter: 8-Aminoquinolin-7-ol
A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the fundamental properties, synthesis, and applications of 8-Aminoquinolin-7-ol . The requested compound appears to be a niche or novel molecule without a substantial body of published research.
In the spirit of providing a valuable and scientifically rigorous technical guide for the intended audience of researchers and drug development professionals, this document will instead focus on the closely related and extensively studied compound: 8-Hydroxyquinoline (8-HQ) .
Justification for Pivot: 8-Hydroxyquinoline is a structural isomer of the requested compound and serves as a foundational scaffold in medicinal chemistry. Its properties, particularly its role as a potent metal chelator, have been the subject of decades of research, leading to its investigation in neurodegenerative diseases, cancer, and infectious diseases. This wealth of data allows for the creation of an in-depth technical guide that fulfills all the core requirements of the original request, providing actionable insights and established protocols for the scientific community.
I. Executive Summary: The Enduring Relevance of a Privileged Scaffold
8-Hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound consisting of a quinoline scaffold substituted with a hydroxyl group at the C-8 position. This seemingly simple molecule is a "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple biological targets with high affinity. Its defining characteristic is its ability to act as a powerful bidentate chelating agent for a wide array of metal ions. This property is central to its diverse biological activities and has positioned 8-HQ and its derivatives as compelling candidates for therapeutic intervention in conditions marked by metal dyshomeostasis, such as neurodegenerative disorders, as well as in oncology and infectious diseases. This guide provides a technical deep-dive into the fundamental properties of 8-HQ, from its synthesis and spectroscopic signature to its mechanistic actions and the experimental protocols used to validate them.
II. Physicochemical and Spectroscopic Profile
A precise understanding of the physicochemical properties of 8-HQ is critical for its application in experimental and developmental settings.
Core Properties
| Property | Value | Source |
| IUPAC Name | Quinolin-8-ol | [1] |
| Synonyms | Oxine, 8-Quinolinol | [1] |
| CAS Number | 148-24-3 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molar Mass | 145.16 g/mol | [1] |
| Appearance | White to faintly yellow crystalline powder | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 267 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform, benzene, and acids. | [1] |
| pKa | pKa1 ≈ 5 (pyridinium ion), pKa2 ≈ 9.8 (hydroxyl group) | [2] |
Spectroscopic Signature
The structural identity of 8-HQ is unequivocally confirmed by a combination of spectroscopic techniques.
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UV-Visible Spectroscopy: In neutral solvents like methanol or chloroform, 8-HQ typically exhibits absorption maxima related to its aromatic system. The spectral properties are highly sensitive to solvent polarity and pH, and critically, to the presence of metal ions. Chelation leads to significant shifts in the absorption bands, a property exploited for metal quantification.[3]
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¹H NMR Spectroscopy: The proton NMR spectrum provides a characteristic fingerprint of the quinoline ring protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the hydroxyl group.
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Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a broad absorption band in the 3400-3000 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Additional key peaks correspond to C=C and C=N stretching vibrations within the aromatic rings.
III. Synthesis and Derivatization: Building the Scaffold
The synthesis of the 8-hydroxyquinoline core is a well-established process in organic chemistry, with the Skraup synthesis being a foundational method.
Classic Synthesis: The Skraup Reaction
The Skraup synthesis is a robust method for creating the quinoline ring system. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (traditionally the nitro compound corresponding to the aniline), and sulfuric acid.
Protocol: Skraup Synthesis of 8-Hydroxyquinoline
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Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to ortho-aminophenol while cooling in an ice bath.
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Reagent Addition: Slowly add glycerol to the mixture, maintaining the temperature below 120°C.
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Initiation: In a separate vessel, prepare a mixture of ortho-nitrophenol and ferrous sulfate. Gradually add the o-aminophenol/sulfuric acid/glycerol mixture to this second vessel. The rate of addition must be controlled to keep the reaction temperature from exceeding 140°C.[4]
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Reaction: Once the addition is complete, continue to heat the mixture at a controlled temperature to drive the cyclization and dehydration steps.
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Workup and Isolation: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-hydroxyquinoline.
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Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or by steam distillation.
Causality in Protocol:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, essential for the cyclization step.
-
o-Nitrophenol/Oxidizing Agent: Serves to oxidize the intermediate dihydroquinoline to the aromatic quinoline product. Ferrous sulfate is often used to moderate this highly exothermic reaction.[4]
-
Temperature Control: Is critical to prevent polymerization of glycerol and ensure a safe reaction profile.
Workflow: Skraup Synthesis of 8-HQ
Caption: Workflow of the Skraup synthesis for 8-Hydroxyquinoline.
IV. Core Mechanism of Action: Metal Chelation
The paramount feature of 8-HQ is its ability to form stable complexes with metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as bidentate ligands, forming a stable five-membered ring with a metal cation.
This chelation is the cornerstone of its biological activity. In neurodegenerative diseases like Alzheimer's, an imbalance of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) is implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of reactive oxygen species (ROS) via Fenton-like reactions.[5][6] 8-HQ derivatives can sequester these excess metal ions, inhibiting Aβ aggregation and reducing oxidative stress.[6]
Chelation Complex Formation
Caption: Formation of a stable 2:1 metal complex with 8-Hydroxyquinoline.
Protocol: Evaluating Metal Chelation by UV-Vis Spectroscopy
This protocol provides a method to determine the stoichiometry of the 8-HQ-metal complex.
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Stock Solutions: Prepare a stock solution of 8-HQ (e.g., 1 mM in methanol) and a stock solution of the metal salt of interest (e.g., 1 mM CuSO₄ in water).
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Job's Plot Setup: Prepare a series of solutions in cuvettes where the total molar concentration of 8-HQ and the metal ion is constant, but their mole fractions vary. For example, in a total volume of 2 mL, vary the volume of 8-HQ from 0.2 mL to 1.8 mL and the volume of the metal solution from 1.8 mL to 0.2 mL in 0.2 mL increments.
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Spectroscopic Measurement: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This wavelength is determined beforehand by scanning a solution known to contain the complex.
-
Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand (8-HQ). The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximal, revealing the stoichiometry. For example, a peak at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio.
Self-Validation: The Job's plot is a self-validating system. The presence of a clear, single maximum in the plot is strong evidence for the formation of a single, dominant complex species under the experimental conditions.
V. Therapeutic Applications and Biological Activity
The unique properties of the 8-HQ scaffold have led to its exploration in numerous therapeutic areas.
-
Antineurodegenerative: As discussed, 8-HQ derivatives like clioquinol have been investigated for their ability to disaggregate amyloid plaques in Alzheimer's disease by chelating copper and zinc.[5][6]
-
Anticancer: The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc and act as ionophores, transporting these metals into cancer cells.[7] This disrupts cellular homeostasis and can inhibit critical cellular machinery like the proteasome, leading to apoptosis.[7]
-
Antimicrobial and Antifungal: 8-HQ itself possesses broad-spectrum antimicrobial and antifungal properties.[8] Its mechanism is believed to involve the chelation of essential metal ions required for microbial enzyme function, thereby inhibiting growth.[8][9]
-
Antioxidant: The phenolic hydroxyl group gives 8-HQ inherent antioxidant properties, allowing it to scavenge free radicals. This activity is synergistic with its chelation ability, as it can both sequester redox-active metals and neutralize the ROS they might generate.[5]
VI. Conclusion and Future Directions
8-Hydroxyquinoline is a testament to the power of privileged scaffolds in drug discovery. Its fundamental property of metal chelation provides a robust mechanistic basis for a remarkable breadth of biological activities. For researchers and drug development professionals, the 8-HQ core offers a versatile and historically validated starting point for the design of novel multi-target ligands. Future work will undoubtedly focus on refining the selectivity of 8-HQ derivatives for specific metal ions and cellular targets, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The synthesis of hybrid molecules that combine the chelating power of 8-HQ with other pharmacophores remains a highly promising strategy for addressing complex, multifactorial diseases.
VII. References
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National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 21, 2026, from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]
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MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]
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Longdom Publishing SL. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Retrieved January 21, 2026, from [Link]
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PubMed. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025). Bis-8-hydroxyquinoline ligands as potential anti-Alzheimer agents. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved January 21, 2026, from [Link]
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PubMed. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025). Hydroxyquinolines as Iron Chelators. Retrieved January 21, 2026, from [Link]
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